molecular formula C8H16O2 B1309145 3-Methylheptanoic acid CAS No. 53663-30-2

3-Methylheptanoic acid

Cat. No. B1309145
CAS RN: 53663-30-2
M. Wt: 144.21 g/mol
InChI Key: DVESMWJFKVAFSP-UHFFFAOYSA-N
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Description

3-Methylheptanoic acid is a branched-chain fatty acid that is of interest in various fields of chemistry and biochemistry. It is a structural component in the synthesis of certain complex molecules, including amino acids and pheromones, and is also a metabolite in various biological processes.

Synthesis Analysis

Several studies have focused on the synthesis of 3-methylheptanoic acid and its derivatives. For instance, the synthesis of both (R) and (S) enantiomers of 3-methylheptanoic acid has been achieved starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone, indicating the potential for producing a wide variety of chiral 3-methyl alkanoic acids . Another study demonstrated the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine, which involved several steps including protection, nucleophilic substitution, and stereoselective reduction . Additionally, chiral 3-methyl-heptanoic acid has been synthesized from optically active citronellol, suggesting a general approach for the synthesis of chiral 3-methyl-alkanoic acids .

Molecular Structure Analysis

The molecular structure of 3-methylheptanoic acid and its derivatives is crucial for their biological activity and chemical properties. The synthesis of threo-3-hydroxy-4-amino acids, which are related to 3-methylheptanoic acid, involves stereoselective methods that yield specific optical isomers . The preparation of enantiomers of threo-2-amino-3-methylhexanoic acid, which can be converted to optically active forms of threo-4-methylheptan-3-ol, further illustrates the importance of molecular structure in the synthesis of biologically active compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-methylheptanoic acid and its analogs is diverse. For example, the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid and its 2-methyl homolog has been studied, resulting in the formation of corresponding δ-lactones, which are significant in biogenetic reactions . The synthesis of various stereoisomers of methylesters of related compounds also demonstrates the versatility of 3-methylheptanoic acid derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylheptanoic acid are influenced by its structure and the presence of functional groups. The metabolism of 3-methylheptane, which is structurally related to 3-methylheptanoic acid, in male Fischer rats has been studied, revealing a variety of urinary metabolites and providing insights into the compound's biotransformation and physical properties . Additionally, the study of human metabolism of 2-ethylhexanoic acid, a known metabolite of phthalates, has identified 3-oxo-2-ethylhexanoic acid as a major urinary metabolite, which is structurally similar to 3-methylheptanoic acid, indicating the role of beta-oxidation in its catabolism .

Scientific Research Applications

Synthesis Improvements

The synthesis methods for 3-methylheptanoic acid have seen significant improvements. For instance, Li Wei (2010) enhanced the synthetic method by reacting crotonic acid with sec-butyl alcohol, leading to a highly pure final product of 3-methylheptanoic acid. This novel method was characterized using 1H NMR and IR techniques (Li Wei, 2010).

Chiral Molecule Synthesis

Shunji Zhang et al. (2015) developed methods to synthesize both (R)‐ and (S)‐3‐Methylheptanoic Acids, starting from chiral methyl molecules. This approach is adaptable for a wide range of chiral 3-methyl alkanoic acids, demonstrating the compound's versatility in synthesizing chiral molecules (Zhang et al., 2015).

Metabolism Studies

The metabolism of 3-methylheptane (a related compound) was extensively studied by M. Serve et al. (1993) in male 344 Fischer rats. This research provided valuable insights into the metabolic pathways and urinary metabolites of compounds related to 3-methylheptanoic acid (Serve et al., 1993).

Compound Synthesis and Applications

Several studies have focused on synthesizing 3-methylheptanoic acid and its derivatives for various applications. For instance, J. Munch‐Petersen (2003) detailed the synthesis of intermediate products like sec-butyl 3-methylheptanoate and the final product of 3-methylheptanoic acid (Munch‐Petersen, 2003).

Human Metabolism of Related Compounds

Dana Stingel et al. (2007) investigated the human metabolism of 2-ethylhexanoic acid, which is a known metabolite of phthalates and closely related to 3-methylheptanoic acid. Their findings contribute to understanding how similar compounds are metabolized in humans (Stingel et al., 2007).

Safety And Hazards

When handling 3-Methylheptanoic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The global 3-Methylheptanoic acid market size in 2023 was XX Million . The compound annual growth rate (CAGR) will be XX% from 2024 till 2031 . This suggests that there is a growing interest in this compound, which could lead to new applications and research directions in the future .

properties

IUPAC Name

3-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVESMWJFKVAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972894
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylheptanoic acid

CAS RN

57403-74-4
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this preparation 2 ml. of 30% aqueous potassium hydroxide is admixed with 0.1 mole of exobicyclo[3.1.0]hex-2-yl acetamide in 20 ml. of ethanol and warmed to 70° C and stirred at this temperature until no more ammonia evolves. The ethanol solvent is then removed by evaporation under vacuum and the residue poured into 100 ml. of water and extracted three times with ethyl ether. The aqueous solution is acidified to about pH 2 with 5N aqueous hydrochloric acid and then extracted three times with ethyl ether. The ethyl ether extracts are combined and dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated under vacuum to remove the ethyl ether, affording exobicyclo[3.1.0]hex-2-yl acetic acid as a residue.
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Synthesis routes and methods II

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
RM Sultanov, IF Khafizov, NV Shutov, IV Ozden… - Chemistry of Natural …, 2018 - Springer
… approach is expanded to the syntheses of 6-methylnonan-3-one (1), a racemic analog of the sex pheromone of the caddisfly Hesperophylax occidentalis, and 3-methylheptanoic acid (2)…
Number of citations: 1 link.springer.com
S Zhang, Y Shi, W Tian - Chinese Journal of Chemistry, 2015 - Wiley Online Library
… For instance, as illustrated in Figure 1, (S)-3-methylheptanoic acid (1) is a synthetic unit … ronoprost, while its enantiomer, (R)-3-methylheptanoic acid (2) is a constituent of the abdominal …
Number of citations: 2 onlinelibrary.wiley.com
BV Burger, WGB Petersen - Journal of chemical ecology, 2002 - Springer
… 3-Methylheptanoic acid was isolated from extracts of the … Racemic 3-methylheptanoic acid (2) was synthesized from … isolation procedures gave rac-3-methylheptanoic acid (2) as a …
Number of citations: 30 link.springer.com
LY Zhang, M Hamberg - Chemistry and physics of lipids, 1994 - Elsevier
… In addition, the method described allowed steric analysis of 3-hydroxy-3-methylheptanoic acid, a branched chain hydroxy acid derived from the prostaglandin analogue, misoprostol. …
Number of citations: 8 www.sciencedirect.com
J Munch‐Petersen - Organic Syntheses, 2003 - Wiley Online Library
3‐Methylheptanoic Acid - Munch‐Petersen - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
E Admasu Engda, G Vanhoenacker… - … on Packed Column …, 2013 - biblio.ugent.be
… MeOH/H2O (5%)/NH4HCO2 (10 mM)/CO2 mobile phase fast baseline separation of the isomers of Perfluoro-3-methylheptane sulfonate (P3FOS), Perfluoro-3-methylheptanoic acid (…
Number of citations: 1 biblio.ugent.be
P Zheng, M Liu, H Yin, L Shen, Y Wang, Q Wu - Environmental Pollution, 2020 - Elsevier
… The main pollutant was perfluoro-3-methylheptanoic acid (P3MHpA), which is isopropyl isomer of perfluorooctanoic acid (PFOA), accounting 41.6% of ∑PFASs. It was detected in all …
Number of citations: 13 www.sciencedirect.com
T Mukaiyama, T Takeda, K Fujimoto - … of the Chemical Society of Japan, 1978 - journal.csj.jp
A general method was worked out for the preparation of highly optically pure β-substituted alkanoic acids from aldehydes with use of (2R,3S)-6-alkylidene-3,4-dimethyl-2-…
Number of citations: 76 www.journal.csj.jp
Y Yamamoto, K Maruyama - Journal of the American Chemical …, 1978 - ACS Publications
… 40 C, only trace amounts of 3-methylheptanoic acid were detected.10 This seems to indicate the first explanation is not favorable. If the second assumption is reasonable, a …
Number of citations: 187 pubs.acs.org
A Natsch, S Derrer, F Flachsmann… - Chemistry & …, 2006 - Wiley Online Library
… Based on reference spectra, two further hydroxy acids, namely 3-hydroxy-3-methylheptanoic acid (12) and 3-hydroxy-3methyloctanoic acid (18a) were also identified. All these novel …
Number of citations: 172 onlinelibrary.wiley.com

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